molecular formula C29H30N4O4 B2427466 N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251699-54-3

N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2427466
CAS No.: 1251699-54-3
M. Wt: 498.583
InChI Key: KYPQUNVVOZRYOZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, methoxy groups, and a propanamido linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-20-4-14-27(37-3)25(16-20)32-29(35)26-18-33(19-30-26)17-22-5-10-23(11-6-22)31-28(34)15-9-21-7-12-24(36-2)13-8-21/h4-8,10-14,16,18-19H,9,15,17H2,1-3H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPQUNVVOZRYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-methoxy-5-methylphenylamine, which is then reacted with various reagents to form the desired product. Common reagents used in these reactions include isocyanates, carboxylic acids, and amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imidazole ring can produce corresponding amines .

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
  • N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of methoxy groups and the imidazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic compound belonging to the imidazole class, which has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C27H30N4O4\text{C}_{27}\text{H}_{30}\text{N}_4\text{O}_4

This structure features an imidazole ring, which is often associated with various biological activities, including anticancer effects.

Antitumor Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated its activity against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cell lines. The results indicated that this compound exhibited superior potency compared to conventional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundIC50 (µM)Cell LineComparison to 5-FU
4f18.53HeLaComparable
4f22.10A549More potent
4f19.75SGC-7901More potent

Data sourced from recent evaluations of imidazole derivatives in cancer research .

The mechanism underlying the compound's antitumor activity appears to involve the induction of apoptosis in cancer cells. The study indicated that treatment with the compound resulted in:

  • Increased expression of pro-apoptotic proteins such as Bax.
  • Decreased expression of anti-apoptotic proteins like Bcl-2.
  • Activation of caspase-3, a critical executor of apoptosis.

These findings suggest that the compound triggers apoptosis through mitochondrial pathways, a crucial mechanism for eliminating malignant cells .

Case Studies

A notable case study involved the administration of the compound in vitro, where it was tested on HeLa cells. The results demonstrated a significant increase in apoptosis rates when compared to controls treated with standard chemotherapeutics:

  • Apoptosis Rate :
    • Compound treatment: 68.2%
    • Control (5-FU): 39.6%

These findings underscore the potential of this compound as a promising candidate for further development in cancer therapy .

Safety and Toxicity Profile

In addition to its efficacy, it is essential to evaluate the safety profile of this compound. Preliminary studies suggest that normal cell lines exhibit a significantly higher tolerance compared to tumor cells, indicating a favorable selectivity index .

Table 2: Selectivity Index Comparison

Cell TypeTolerance Level
Tumor CellsLow
Normal CellsHigh

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